

Section 1: Chemical Identity and Physicochemical Properties

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Compound of Interest

Compound Name: 3-Amino-2,4-dichloropyridine

Cat. No.: B063743

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No compound with the CAS number 81340-45-8 could be identified. However, information was retrieved for compounds with numerically similar CAS numbers, which are presented below for consideration.

Alternative Compound 1: 4-Formyl-3-methoxybenzonitrile

- CAS Number: 21962-45-8[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Synonyms: 2-Methoxy-4-cyanobenzaldehyde, 4-Cyano-2-methoxybenzaldehyde[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₉H₇NO₂[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 161.16 g/mol [\[3\]](#)
- Appearance: White to light yellow powder[\[2\]](#)
- Application: An important pharmaceutical intermediate used in the synthesis of Finerenone[\[2\]](#)[\[3\]](#)

Table 1.1: Physicochemical Data for 4-Formyl-3-methoxybenzonitrile

Property	Value	Source
Melting Point	109-111 °C	[1]
Boiling Point	318 °C	[1]
Density	1.2±0.1 g/cm ³	[1]
Flash Point	138 °C	[1]
Assay	99% (by HPLC)	[2]

Alternative Compound 2: 10-Undecenal

- CAS Number: 112-45-8[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Synonyms: Undecylenic aldehyde, Aldehyde C-11 undecylenic[\[6\]](#)[\[8\]](#)[\[9\]](#)
- Molecular Formula: C₁₁H₂₀O[\[7\]](#)[\[8\]](#)
- Molecular Weight: 168.28 g/mol [\[8\]](#)
- Appearance: Colorless to light yellow liquid[\[9\]](#)
- Organoleptic Properties: Fatty, waxy, citrus, rose, sweet[\[6\]](#)

Table 1.2: Physicochemical Data for 10-Undecenal

Property	Value	Source
Boiling Point	42 °C @ 0.05 Torr	[7]
Density	0.84 g/cm ³	[7]
Vapor Density	>1 (vs air)	
Refractive Index	n _{20/D} 1.443 (lit.)	
Flash Point	> 60 °C (closed cup)	
Storage Temperature	2-8°C	

Section 2: Analytical Characterization and Experimental Protocols

Due to the lack of information for CAS number 81340-45-8, this section will outline general analytical methodologies that are commonly employed for the characterization of organic compounds, with specific examples where available from the alternative compounds.

2.1 Spectroscopic Methods

Spectroscopic techniques are fundamental for elucidating the chemical structure of a compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule.
- Infrared (IR) Spectroscopy: Used to identify the functional groups present in a molecule. For 10-Undecenal, IR spectra have been recorded using various techniques including capillary cell (neat), ATR-neat, and vapor phase[9].
- Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns. Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds.[10][11][12]

2.2 Chromatographic Methods

Chromatography is essential for separating components of a mixture and determining the purity of a substance.

- High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds. It is used to determine the assay of 4-Formyl-3-methoxybenzonitrile, with a reported purity of 99%[2]. HPLC can be coupled with various detectors, including UV, fluorescence, or diode-array detection[10][11].
- Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), it is a powerful

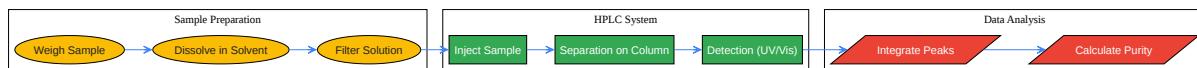
tool for purity assessment and identification.

Experimental Protocol: General HPLC Method for Purity Determination

A general protocol for determining the purity of a pharmaceutical intermediate like 4-Formyl-3-methoxybenzonitrile would involve the following steps:

- Column: A reverse-phase C18 column is commonly used.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength where the analyte has maximum absorbance.
- Sample Preparation: A known concentration of the sample is dissolved in a suitable solvent (e.g., the mobile phase).
- Injection Volume: Typically 5-20 μ L.
- Quantification: The purity is determined by comparing the peak area of the main component to the total area of all peaks.

Figure 2.1: General Experimental Workflow for HPLC Analysis



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Caption: A generalized workflow for determining compound purity using HPLC.

Section 3: Biological Activity and Signaling Pathways

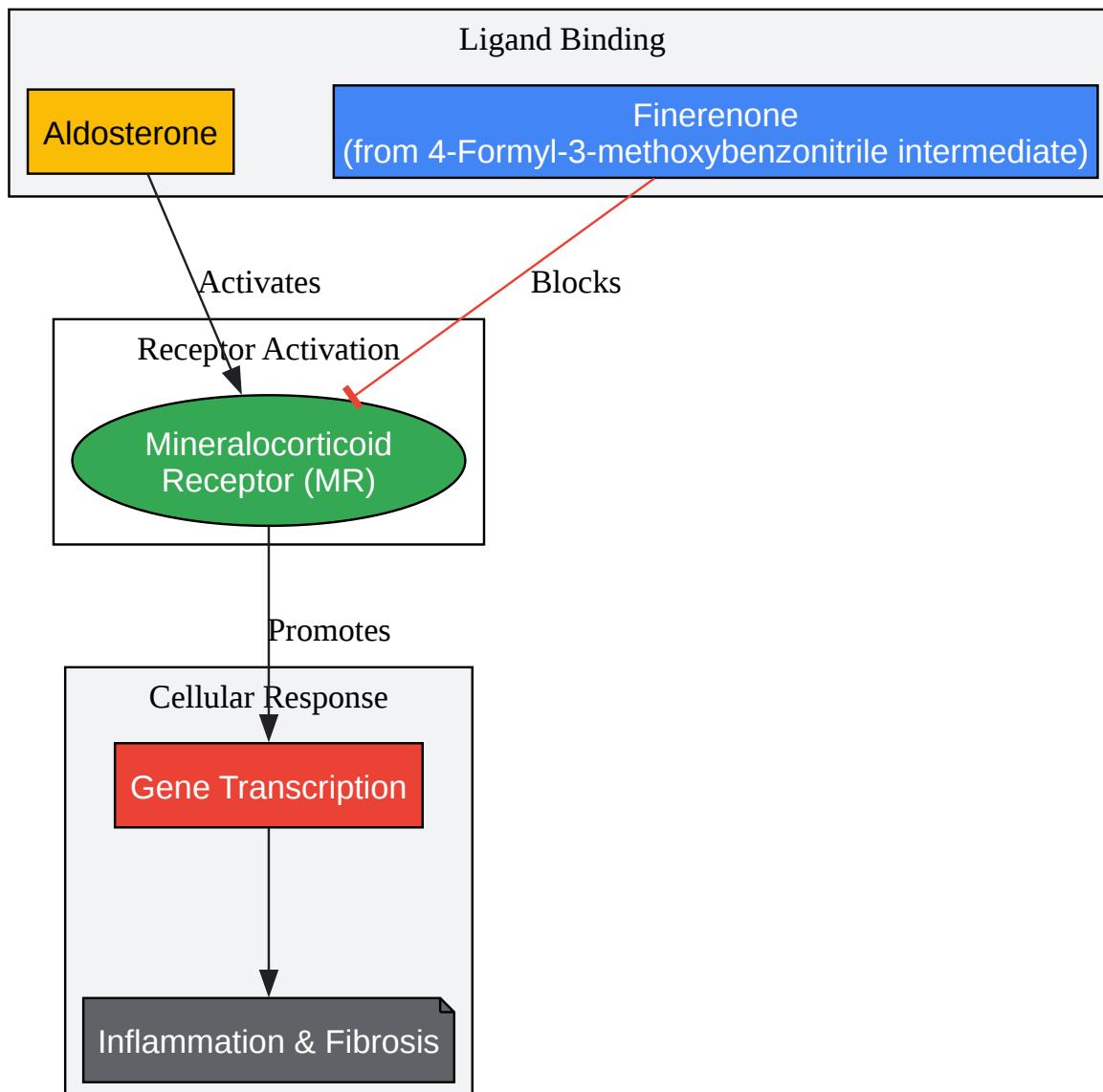
No biological activity or signaling pathway information is available for the requested CAS number 81340-45-8.

For the alternative compound, 4-Formyl-3-methoxybenzonitrile, it is known to be an intermediate in the synthesis of Finerenone[2][3]. Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. The signaling pathway it affects is central to its therapeutic action.

Signaling Pathway of Finerenone (Synthesized from 4-Formyl-3-methoxybenzonitrile)

Finerenone acts by blocking the mineralocorticoid receptor, which is activated by aldosterone. Overactivation of the MR can lead to inflammation and fibrosis in the kidneys and heart. By antagonizing this receptor, Finerenone reduces these detrimental effects.

Figure 3.1: Simplified Signaling Pathway of Mineralocorticoid Receptor Antagonism



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Caption: Finerenone blocks aldosterone-mediated MR activation.

Conclusion

While no specific data could be found for CAS number 81340-45-8, this guide provides a comprehensive overview of the characterization data and relevant biological context for numerically similar and potentially intended compounds. The presented experimental

methodologies and data visualization frameworks serve as a template for the in-depth analysis required by researchers and drug development professionals. It is recommended to verify the CAS number to ensure accurate data retrieval for the compound of interest.

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- To cite this document: BenchChem. [Section 1: Chemical Identity and Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b063743#cas-number-81340-45-8-characterization-data>

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